molecular formula C7H12F3N B6174772 rac-1-[(1R,3S)-3-(trifluoromethyl)cyclopentyl]methanamine, cis CAS No. 2503155-97-1

rac-1-[(1R,3S)-3-(trifluoromethyl)cyclopentyl]methanamine, cis

Cat. No.: B6174772
CAS No.: 2503155-97-1
M. Wt: 167.2
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Description

The compound "rac-1-[(1R,3S)-3-(trifluoromethyl)cyclopentyl]methanamine, cis" is a synthetic molecule characterized by the presence of a trifluoromethyl group on a cyclopentyl ring, attached to a methanamine group. This particular stereochemistry specifies its unique arrangement of atoms, impacting its chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize rac-1-[(1R,3S)-3-(trifluoromethyl)cyclopentyl]methanamine, cis, typically, a multi-step synthetic route is employed:

  • Starting Material Selection: Begin with cyclopentane derivatives, particularly those that allow for regioselective introduction of a trifluoromethyl group.

  • Introduction of Trifluoromethyl Group: Utilize trifluoromethylation reactions, employing reagents like trifluoromethyl iodide (CF3I) or Ruppert-Prakash reagent (TMS-CF3) to attach the trifluoromethyl group.

  • Formation of Methanamine Group: Through reductive amination, attach the methanamine group to the cyclopentyl structure. This often involves intermediates such as oximes or imines, reduced using hydrogenation or other reducing agents.

Industrial Production Methods

In an industrial setting, the production methods would involve scaling up the aforementioned synthetic routes:

  • Batch Reactors: Used for controlled reactions with precise temperature and pressure settings.

  • Flow Chemistry: For continuous production, ensuring consistent quality and yield.

  • Purification Techniques: Chromatography and crystallization methods to ensure purity of the compound.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: The compound can undergo oxidative reactions, particularly on the amine group, forming nitriles or oxides under appropriate conditions.

  • Reduction: Reductive conditions can lead to the transformation of the methanamine group to primary amines or the removal of the trifluoromethyl group under strong conditions.

  • Substitution: The trifluoromethyl group can be a leaving group in nucleophilic substitution reactions, though typically under harsh conditions.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

  • Reducing Agents: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) with hydrogen

  • Solvents and Catalysts: Depending on the desired reaction, solvents like dichloromethane (DCM), ethanol, and catalysts such as platinum (Pt) or palladium (Pd) can be employed.

Major Products Formed

  • Primary and Secondary Amines: From reduction reactions

  • Nitriles and Oxides: From oxidation processes

  • Substituted Cyclopentanes: Via substitution reactions

Scientific Research Applications

Chemistry

  • Synthesis of Analogous Compounds: Used as a building block to create derivatives with potential pharmacological properties.

  • Study of Stereochemistry: Given its specific stereochemistry, useful in exploring stereochemical effects on reactivity and interaction.

Biology and Medicine

  • Pharmacological Research: Investigation into its potential as a pharmaceutical agent, particularly in treating diseases where amine-containing compounds are effective.

  • Biological Pathway Studies: Understanding how the trifluoromethyl group affects biological interactions, given its electron-withdrawing nature.

Industry

  • Material Science: Potential use in developing materials with specific properties imparted by the trifluoromethyl group.

  • Chemical Manufacturing: Employed in the production of other chemical entities requiring this specific molecular structure.

Mechanism of Action

The compound exerts its effects primarily through its interaction with biological receptors or enzymes, where the trifluoromethyl group significantly impacts its binding affinity and metabolic stability. The methanamine group can participate in hydrogen bonding and ionic interactions, facilitating the compound's activity within biological systems. Pathways involved often include enzymatic reduction or oxidation, leading to its biotransformation and subsequent effects.

Comparison with Similar Compounds

Comparison with Other Trifluoromethyl-Containing Compounds

  • rac-1-[(1R,3S)-3-(trifluoromethyl)cyclopentyl]methanamine, cis: vs. 1-(trifluoromethyl)cyclohexylmethanamine : The latter has a cyclohexane ring instead of a cyclopentane, potentially altering its binding and activity.

  • This compound: vs. 1-(trifluoromethyl)benzylamine : The aromatic benzene ring in benzylamine derivatives offers different reactivity and biological properties compared to the cyclopentyl ring.

List of Similar Compounds

  • 1-(trifluoromethyl)cyclohexylmethanamine

  • 1-(trifluoromethyl)benzylamine

  • 2-(trifluoromethyl)propylamine

  • (trifluoromethyl)ethylamine

This compound, this compound, stands out due to its unique combination of structural features, making it valuable for both scientific research and industrial applications.

Properties

CAS No.

2503155-97-1

Molecular Formula

C7H12F3N

Molecular Weight

167.2

Purity

95

Origin of Product

United States

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